

Use of diethyl 1H-indole-2,5-dicarboxylate for antitubercular compounds

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Compound of Interest

Compound Name: *diethyl 1H-indole-2,5-dicarboxylate*

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Application Notes: Indole Derivatives in Antitubercular Drug Discovery

Topic: Use of **Diethyl 1H-indole-2,5-dicarboxylate** for Antitubercular Compounds

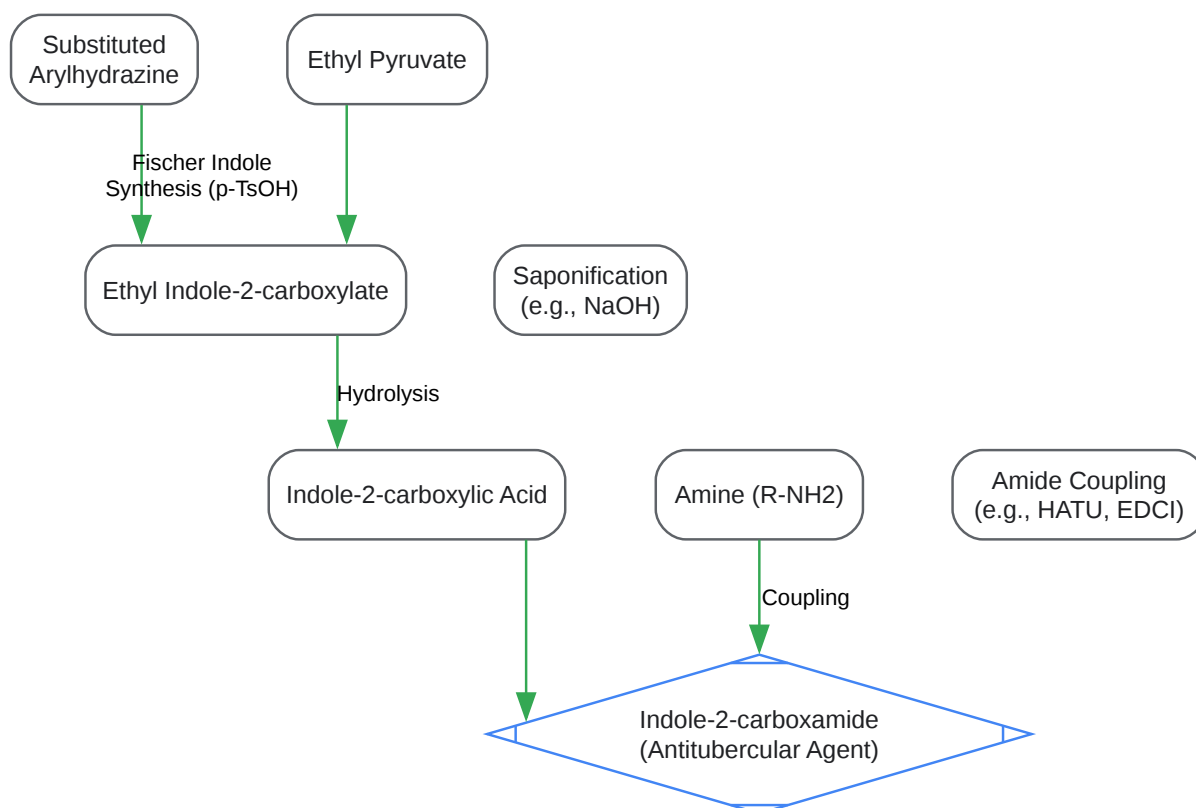
Note on the Starting Material: Extensive literature searches did not yield any specific studies detailing the use of **diethyl 1H-indole-2,5-dicarboxylate** as a starting material or intermediate for the synthesis of antitubercular compounds. The current focus of antitubercular drug discovery in the indole class is predominantly on indole-2-carboxamides. Therefore, these application notes will focus on the synthesis and application of these potent antitubercular agents, which typically derive from indole-2-carboxylic acid or its corresponding ethyl ester.

Introduction to Indole-2-Carboxamides as Antitubercular Agents

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. In the field of tuberculosis (TB) research, indole-2-carboxamides have emerged as a highly promising class of antitubercular agents.^[1] These compounds exhibit potent activity against both drug-sensitive and drug-resistant strains of *Mycobacterium tuberculosis* (Mtb), the causative agent of TB. Their primary mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall.^{[2][3]}

Synthesis of Antitubercular Indole-2-Carboxamides

The general synthetic route to bioactive indole-2-carboxamides does not typically involve **diethyl 1H-indole-2,5-dicarboxylate**. Instead, the synthesis usually commences with a substituted indole-2-carboxylic acid or its ethyl ester. A general workflow is outlined below.



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Caption: General synthetic workflow for antitubercular indole-2-carboxamides.

Experimental Protocol: Synthesis of a Representative Indole-2-Carboxamide

This protocol describes a general method for the synthesis of N-substituted indole-2-carboxamides from ethyl indole-2-carboxylate.

Step 1: Saponification of Ethyl Indole-2-carboxylate

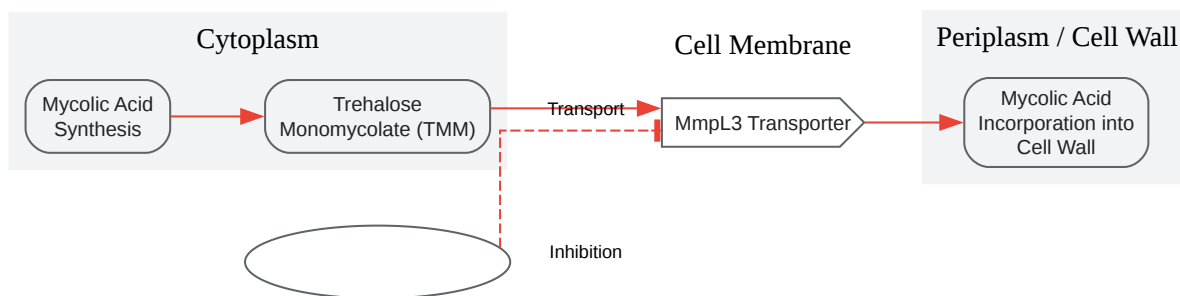
- To a solution of ethyl indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2-3 equivalents).
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a suitable acid (e.g., 1N HCl).
- Collect the resulting precipitate (indole-2-carboxylic acid) by filtration, wash with water, and dry under vacuum.

Step 2: Amide Coupling

- To a stirred solution of indole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or EDCI (1.2 equivalents) and a base like DIPEA (2-3 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add the desired amine (1.1 equivalents) to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

Mechanism of Action: Inhibition of MmpL3

Indole-2-carboxamides exert their bactericidal effect by targeting the MmpL3 transporter. This protein is integral to the mycobacterial cell wall synthesis pathway, specifically in the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the mycolic acid layer, leading to cell death.



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Caption: Mechanism of action of indole-2-carboxamides via MmpL3 inhibition.

Structure-Activity Relationship (SAR) and Biological Data

The antitubercular activity of indole-2-carboxamides is highly dependent on the substituents on the indole ring and the nature of the amide group. Structure-activity relationship (SAR) studies have revealed several key features for potent activity.^[1]

- **Indole Core Substitutions:** Halogen substitutions, particularly at the 4- and 6-positions of the indole ring, often lead to improved metabolic stability and potent activity.^[1]
- **Amide Substituent:** Bulky, lipophilic groups at the amide nitrogen, such as adamantyl or substituted cyclohexyl rings, are crucial for high potency.^{[1][3]}

The following table summarizes the in vitro activity of selected indole-2-carboxamide derivatives against *M. tuberculosis* H37Rv.

Compound ID	R (Amide Substituent)	Indole Substituents	MIC (μM)	Reference
8g	1-Adamantyl	4,6-difluoro	0.32	[2]
8f	1-Adamantyl	6-bromo	0.62	[2]
39	4,4-dimethylcyclohexyl	4,6-dichloro	Not specified in μM	[1]
41	4,4-dimethylcyclohexyl	4,6-difluoro	Not specified in μM	[1]
NITD-349	4,4-dimethylcyclohexyl	4,6-difluoro	Potent activity reported	[4]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In Vitro Antitubercular Activity Assay Protocol

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against *M. tuberculosis* using the Microplate Alamar Blue Assay (MABA).

Materials:

- *M. tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
- 96-well microplates
- Test compounds dissolved in DMSO

- Alamar Blue reagent
- Positive control (e.g., Isoniazid)
- Negative control (media only)

Protocol:

- Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
- Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in fresh media.
- Prepare serial dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%.
- Inoculate each well (except the negative control) with the diluted bacterial suspension.
- Include wells for a positive control drug and a no-drug bacterial growth control.
- Seal the plates and incubate at 37°C for 5-7 days.
- After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
- The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

While **diethyl 1H-indole-2,5-dicarboxylate** does not appear to be a direct precursor for the current generation of potent indole-based antitubercular agents, the indole-2-carboxamide scaffold represents a validated and promising area for the development of new drugs to combat tuberculosis. The well-defined synthetic routes, clear mechanism of action, and extensive structure-activity relationship data provide a solid foundation for further research and optimization in this chemical space. Researchers in drug development can leverage this

information to design and synthesize novel indole-2-carboxamides with improved efficacy and pharmacokinetic properties.

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